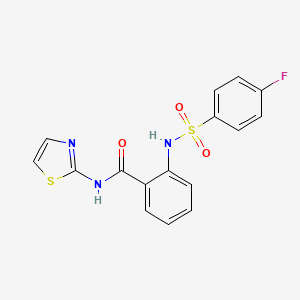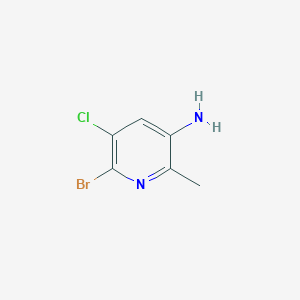
6-Bromo-5-chloro-2-methylpyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-5-chloro-2-methylpyridin-3-amine is a chemical compound with the molecular weight of 221.48 . Its IUPAC name is 5-bromo-6-chloro-2-methylpyridin-3-amine .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids has been used to produce novel pyridine derivatives .Molecular Structure Analysis
The InChI code for 6-Bromo-5-chloro-2-methylpyridin-3-amine is 1S/C6H6BrClN2/c1-3-5(9)2-4(7)6(8)10-3/h2H,9H2,1H3 . The exact mass of the compound is 185.979248 .Chemical Reactions Analysis
The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids has been used to produce novel pyridine derivatives .Physical And Chemical Properties Analysis
6-Bromo-5-chloro-2-methylpyridin-3-amine is a solid at room temperature . It has a molecular weight of 221.48 . The compound has a density of 1.6±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Synthesis of Novel Pyridine Derivatives
The compound is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions . This process involves coupling the compound with a series of arylboronic acids in the presence of tetrakis (triphenylphosphine)palladium (0) as a catalyst and K3PO4 as a base .
Quantum Mechanical Investigations
The synthesized pyridine derivatives are further used for quantum mechanical investigations . Density functional theory (DFT) studies are carried out for these derivatives using B3LYP/6-31G (d,p) basis with the help of GAUSSIAN 09 suite program .
Biological Activities
The pyridine derivatives synthesized from the compound are investigated for their biological activities . These include anti-thrombolytic, biofilm inhibition, and haemolytic activities .
Chiral Dopants for Liquid Crystals
The frontier molecular orbitals analysis, reactivity indices, molecular electrostatic potential, and dipole measurements with the help of DFT methods, describe the possible reaction pathways and potential candidates as chiral dopants for liquid crystals .
CDK4 and/or CDK6 Inhibitors
The compound is used to prepare pyridino [2,3-d]pyrimidin-7 (8H)-one derivatives as CDK4 and/or CDK6 inhibitors useful in the treatment of diseases .
In Vitro Bacteria Scavenging Abilities
The synthesized compounds are screened for in vitro bacteria scavenging abilities . At the concentration of 50 and 100 μg/mL, compounds 2b, 2c, 2d, 3c, and 3f with IC50-values of 51.4, 52.10, 58.0, 56.2, and 56.5 μg/mL respectively, were found most potent against E. coli .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H312, H315, H319, H332, and H335 . These indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled, and it may cause skin and eye irritation and respiratory irritation .
Mecanismo De Acción
Action Environment:
Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s stability and efficacy. For instance, pH changes may alter its solubility or reactivity. Additionally, exposure to light or oxidative conditions could affect its stability.
Propiedades
IUPAC Name |
6-bromo-5-chloro-2-methylpyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2/c1-3-5(9)2-4(8)6(7)10-3/h2H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAPXABRAYBXJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1N)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.48 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

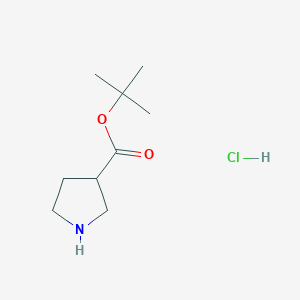

![1-[(3-Chlorophenyl)methyl]-6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2418142.png)
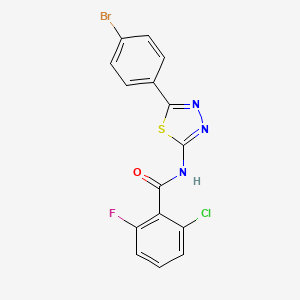
![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2418144.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2418145.png)
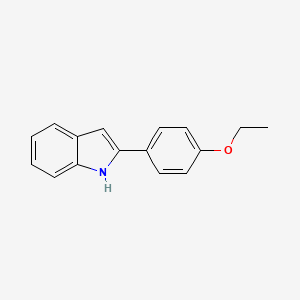

![2-[[1-[2-(2-Oxo-1,3-benzoxazol-3-yl)acetyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2418152.png)
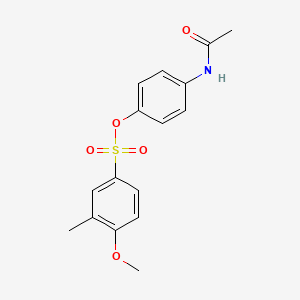
![1-(4-fluorophenyl)-N-(4-iodophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2418157.png)
![2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2418159.png)
![Methyl N-[(1-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2418160.png)
